Cas no 20777-49-5 (Cyclohexanol,2-methyl-5-(1-methylethenyl)-, 1-acetate, (1R,2R,5R)-rel-)

Cyclohexanol,2-methyl-5-(1-methylethenyl)-, 1-acetate, (1R,2R,5R)-rel- 化学的及び物理的性質
名前と識別子
-
- Cyclohexanol,2-methyl-5-(1-methylethenyl)-, 1-acetate, (1R,2R,5R)-rel-
- (-)-Dihydrocarvyl acetate
- (?)-Dihydrocarvyl acetate
- DIHYDROCARVYLACETATE, (+/-)-(RG)
- (−)-Dihydrocarvyl acetate
- Dihydrocarvyl acetate
- L-Dihydrocarvyl acetate
- p-Menth-8-en-2-ol acetate
- trans-Dihydrocarvyl acetate
-
- インチ: InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3
- InChIKey: TUSIZTVSUSBSQI-UHFFFAOYSA-N
- ほほえんだ: CC(OC1CC(C(=C)C)CCC1C)=O
計算された属性
- せいみつぶんしりょう: 196.14600
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 0.94±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 233.0±0.0 ºC (760 Torr),
- フラッシュポイント: 90.0±0.0 ºC,
- 屈折率: n20/D 1.459(lit.)
- ようかいど: 極微溶性(0.41 g/l)(25ºC)、
- PSA: 26.30000
- LogP: 2.93040
- FEMA: 2380 | DIHYDROCARVYL ACETATE
- ようかいせい: 使用できません
Cyclohexanol,2-methyl-5-(1-methylethenyl)-, 1-acetate, (1R,2R,5R)-rel- セキュリティ情報
- WGKドイツ:2
- セキュリティの説明: S23-S24/25
- RTECS番号:OT0210000
- セキュリティ用語:S24/25
Cyclohexanol,2-methyl-5-(1-methylethenyl)-, 1-acetate, (1R,2R,5R)-rel- 税関データ
- 税関コード:2915390090
- 税関データ:
中国税関コード:
2916209090概要:
29162090他の(シクロアルカン/シクロオレフィン/シクロテルペン)モノカルボン酸(酸無水物/ハロゲン化アシル、過酸化物、ペルオキシ酸及び税番の誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2916209090その他のシクロアルキル基、シクロアルキル基またはシクロエーテル基モノカルボン酸およびその無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
Cyclohexanol,2-methyl-5-(1-methylethenyl)-, 1-acetate, (1R,2R,5R)-rel- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D102534-500g |
Cyclohexanol,2-methyl-5-(1-methylethenyl)-, 1-acetate, (1R,2R,5R)-rel- |
20777-49-5 | mixture of isomers, ≥97% | 500g |
¥3499.90 | 2023-09-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023513-250g |
Cyclohexanol,2-methyl-5-(1-methylethenyl)-, 1-acetate, (1R,2R,5R)-rel- |
20777-49-5 | 98% | 250g |
¥1777 | 2023-09-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806544-1kg |
(-)-Dihydrocarvyl acetate |
20777-49-5 | 98% | 1kg |
¥7,204.00 | 2022-01-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806544-250g |
(-)-Dihydrocarvyl acetate |
20777-49-5 | 98% | 250g |
¥2,029.00 | 2022-01-11 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D102534-250g |
Cyclohexanol,2-methyl-5-(1-methylethenyl)-, 1-acetate, (1R,2R,5R)-rel- |
20777-49-5 | mixture of isomers, ≥97% | 250g |
¥1889.90 | 2023-09-03 | |
abcr | AB165557-100 mg |
(-)-Dihydrocarvylacetate |
20777-49-5 | 100MG |
€97.00 | 2022-09-01 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W238007-SAMPLE-K |
Cyclohexanol,2-methyl-5-(1-methylethenyl)-, 1-acetate, (1R,2R,5R)-rel- |
20777-49-5 | mixture of isomers, ≥95% | 587.6 | 2021-05-17 | ||
TargetMol Chemicals | TN6698-20 mg |
(-)-Dihydrocarvyl acetate |
20777-49-5 | 98% | 20mg |
¥ 170 | 2023-07-11 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W238007-100G-100g |
Cyclohexanol,2-methyl-5-(1-methylethenyl)-, 1-acetate, (1R,2R,5R)-rel- |
20777-49-5 | 95% | 100g |
¥2599.87 | 2023-11-12 | |
Ambeed | A900162-25g |
Rel-(1R,2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexyl acetate |
20777-49-5 | 98% | 25g |
$59.0 | 2024-07-28 |
Cyclohexanol,2-methyl-5-(1-methylethenyl)-, 1-acetate, (1R,2R,5R)-rel- 関連文献
-
Mengxin Yang,Xi Tian,Miaoting Zhang,Jinhuan Wei,Yukun Niu,Jiali Hou,Yiran Jin,Yingfeng Du RSC Adv. 2022 12 34971
-
Lu-Lu Zhang,Yan Chen,Zhi-Jian Li,Xiao Li,Gang Fan Food Funct. 2022 13 3110
Cyclohexanol,2-methyl-5-(1-methylethenyl)-, 1-acetate, (1R,2R,5R)-rel-に関する追加情報
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, 1-acetate, (1R,2R,5R)-rel-
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, 1-acetate, (1R,2R,5R)-rel- is a complex organic compound with the CAS number 20777-49-5. This compound belongs to the class of bicyclic monoterpene derivatives and is known for its unique stereochemistry and versatile applications in organic synthesis. The compound's structure features a cyclohexane ring with specific substituents: a methyl group at position 2, an isopropenyl group at position 5, and an acetate ester at position 1. The stereochemistry of the compound is defined by the (1R,2R,5R) configuration, which plays a crucial role in its chemical reactivity and biological activity.
The synthesis of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, 1-acetate has been extensively studied in recent years. Researchers have explored various methods to achieve high enantiomeric excess (ee) in the synthesis of this compound. One notable approach involves the use of asymmetric catalysis with chiral catalysts such as palladium complexes or organocatalysts. These methods not only improve the efficiency of the synthesis but also reduce the environmental impact by minimizing waste and energy consumption.
Recent studies have highlighted the potential of Cyclohexanol derivatives in drug discovery and development. The compound's unique stereochemistry makes it an attractive candidate for use as a chiral building block in medicinal chemistry. For instance, derivatives of this compound have been investigated for their potential as inhibitors of certain enzymes involved in metabolic disorders and cancer progression. These findings underscore the importance of understanding the stereochemical properties of such compounds in designing novel therapeutic agents.
In addition to its role in drug discovery, Cyclohexanol derivatives have found applications in materials science. The compound's ability to form stable stereocenters makes it useful in the synthesis of advanced materials such as chiral polymers and liquid crystals. Recent advancements in polymer chemistry have demonstrated that incorporating such compounds into polymer backbones can lead to materials with enhanced mechanical properties and optical activity.
The study of Cyclohexanol derivatives has also contributed to our understanding of natural product biosynthesis. Certain monoterpene biosynthetic pathways involve intermediates that are structurally similar to this compound. By studying these pathways, researchers have gained insights into the mechanisms by which nature constructs complex molecules with high precision. This knowledge has been instrumental in developing bio-inspired synthetic strategies for producing complex organic molecules.
From an environmental perspective, there is growing interest in developing sustainable methods for synthesizing Cyclohexanol derivatives. Traditional methods often rely on non-renewable resources and generate harmful byproducts. In response to this challenge, researchers have explored green chemistry approaches such as enzymatic catalysis and biorefinery techniques. These methods not only reduce the environmental footprint of chemical synthesis but also align with global efforts to promote sustainability.
In conclusion, Cyclohexanol derivatives, particularly those with specific stereochemical configurations like (1R,2R,5R), continue to be a focal point in organic chemistry research. Their applications span across drug discovery, materials science, and sustainable chemistry practices. As research progresses further into their synthesis and applications, we can expect even more innovative uses for these compounds in various fields.
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